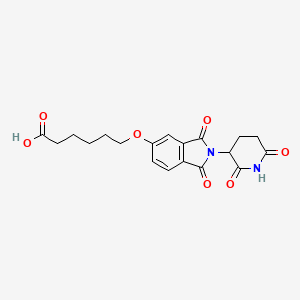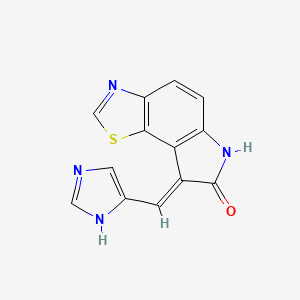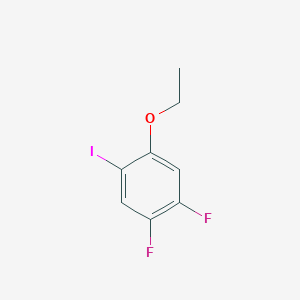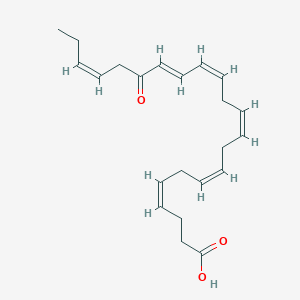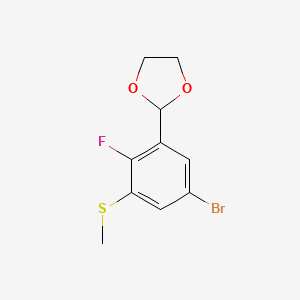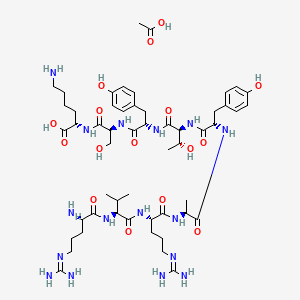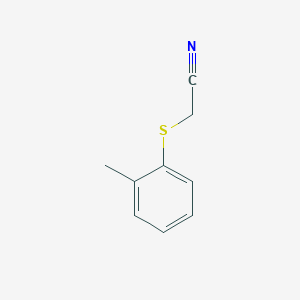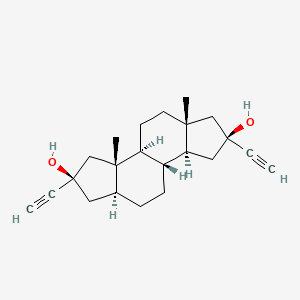
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- is a complex organic compound with the molecular formula C22H30O2 . This compound is known for its unique structure, which includes multiple cyclopentane and naphthalene rings, as well as ethynyl and methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- typically involves several steps:
Starting Material: The process begins with 3β-acetoxyandrost-5-en-17-one.
Catalytic Hydrogenation and Hydrolysis: This starting material undergoes catalytic hydrogenation and hydrolysis to produce 3β-hydroxyandrostane-17-one.
Oxidation and Ring Closure: The intermediate is then oxidized using chromic acid to form A-norandrostane-2,17-dione, followed by ring closure.
Ethynylation: Finally, the compound is ethynylated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromic acid can yield ketones, while reduction with lithium aluminum hydride can produce alcohols .
科学的研究の応用
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
Similar Compounds
- 2,16-Diethynyl-alpha-Norandrostane-2,16-diol
- 2,7-Diethynyl-3a,5a-dimethylhexadecahydrodicyclopenta[a,f]naphthalene-2,7-diol
Uniqueness
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- is unique due to its specific arrangement of cyclopentane and naphthalene rings, as well as the presence of ethynyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
52-74-4 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
(2S,3aS,3bS,5aS,7R,8aS,8bS,10aR)-2,7-diethynyl-8a,10a-dimethyl-1,3,3a,3b,4,5,5a,6,8,8b,9,10-dodecahydroindeno[5,4-e]indene-2,7-diol |
InChI |
InChI=1S/C22H30O2/c1-5-21(23)11-15-7-8-16-17(20(15,4)14-21)9-10-19(3)13-22(24,6-2)12-18(16)19/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19+,20-,21+,22-/m0/s1 |
InChIキー |
ZTKWJYSIMKRYLD-MMPLWAHZSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@](C2)(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C |
正規SMILES |
CC12CCC3C(C1CC(C2)(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


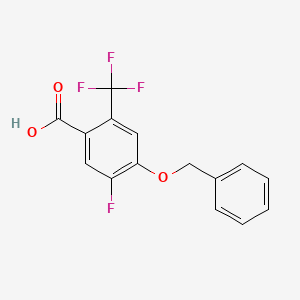
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
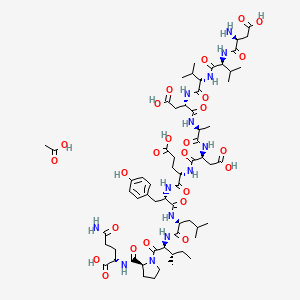
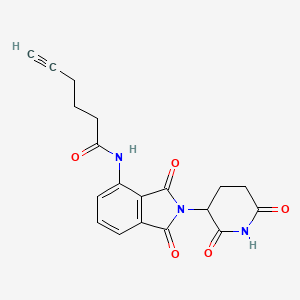
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

